molecular formula C24H25N3O5S2 B2835108 N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898448-31-2

N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2835108
CAS No.: 898448-31-2
M. Wt: 499.6
InChI Key: WGVXKPDDSNFZOK-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a structurally complex ethanediamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at the 1-position and a 4-methoxyphenylethyl moiety at the N'-terminus of the ethanediamide backbone. The 4-methoxyphenyl ethyl chain may enhance lipophilicity, influencing membrane permeability and bioavailability .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-20-10-6-17(7-11-20)12-13-25-23(28)24(29)26-19-9-8-18-4-2-14-27(21(18)16-19)34(30,31)22-5-3-15-33-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVXKPDDSNFZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the reaction of 4-methoxyphenethylamine with oxalyl chloride to form an intermediate, which is then reacted with a thiophen-2-ylsulfonyl-substituted tetrahydroquinoline derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Structure: This compound shares the ethanediamide backbone and a 4-methoxyphenyl group but replaces the tetrahydroquinoline-thiophene sulfonyl moiety with a fluorophenyl-thiazolo-triazol heterocycle.
  • Molecular Weight: 433.48 g/mol (C21H20FN5O2S) vs. estimated ~535 g/mol for the target compound (approximated from its longer alkyl and tetrahydroquinoline groups).
  • The absence of a sulfonyl group in this analog may reduce interactions with sulfonamide-binding enzymes .

Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Derivatives ()

  • Structure : These spirocyclic compounds, synthesized from thiocarbohydrazide and ketones, feature a sulfamoylphenyl group and a thiohydrazone-carboxamide core.
  • Functional Comparison: The sulfamoylphenyl group enhances water solubility compared to the target’s methoxyphenyl chain, which prioritizes lipophilicity. Spectral data (e.g., FT-IR C=O bands at 1710–1690 cm⁻¹ and 13C-NMR spirocyclic signals at ~80 ppm) confirm structural rigidity, contrasting with the target’s more flexible tetrahydroquinoline backbone .

Sulfonated Ethanediamine Catalysts ()

  • Structure : N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂) is a sulfonated ethanediamine salt used as a dual-functional catalyst.
  • Key Contrasts: Unlike the target compound, this catalyst lacks an aromatic backbone but utilizes sulfonate groups for acid-base catalysis.

Comparative Data Table

Property/Feature Target Compound Fluorophenyl-Thiazolo-Triazol Analog () Spiro-Sulfamoylphenyl Derivatives ()
Core Structure Tetrahydroquinoline-thiophene Thiazolo-triazol heterocycle Spirocyclic carboxamide
Key Substituents Thiophene-2-sulfonyl, 4-methoxyphenyl 4-Fluorophenyl, thiazolo-triazol Sulfamoylphenyl, thiocarbohydrazide
Molecular Weight (g/mol) ~535 (estimated) 433.48 350–450 (varies by ketone)
Functional Group Impact Lipophilic (methoxy), sulfonamide-reactive Electron-deficient (fluorine), rigid heterocycle Hydrophilic (sulfamoyl), rigid spiro system
Potential Applications Enzyme/receptor modulation Kinase/DNA-targeting therapies Antimicrobial/anticancer agents

Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis likely requires multi-step functionalization of tetrahydroquinoline, contrasting with ’s one-pot spirocyclization under green conditions (ethanol, room temperature) .
  • Structure-Activity Relationships (SAR) :
    • Thiophene Sulfonyl vs. Fluorophenyl : The sulfonyl group in the target may improve binding to sulfonamide-dependent targets (e.g., carbonic anhydrases), whereas the fluorophenyl analog’s heterocycle could favor π-π stacking in kinase active sites .
    • Methoxy vs. Sulfamoyl : The 4-methoxyphenyl group in the target enhances blood-brain barrier penetration relative to the polar sulfamoyl group in ’s derivatives .

Q & A

Q. What are the key steps in synthesizing N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?

  • Methodological Answer : Synthesis involves a multi-step pathway:

Tetrahydroquinoline Core Formation : Start with aniline derivatives, followed by cyclization via catalytic hydrogenation or Bischler-Napieralski reactions .

Thiophene Sulfonyl Group Introduction : React the core with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure sulfonamide bond formation .

Ethanediamide Linkage : Couple the sulfonylated tetrahydroquinoline with 4-methoxyphenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Optimization : Reaction conditions (temperature: 0–25°C; solvent: dichloromethane or THF) and purification via HPLC (C18 column, acetonitrile/water gradient) are critical for >90% purity .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the methoxyphenyl (δ 3.8 ppm for OCH3), thiophene sulfonyl (δ 7.5–8.0 ppm for aromatic protons), and tetrahydroquinoline (δ 1.5–2.5 ppm for aliphatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C25H27N3O4S2: 518.1478) .
  • IR Spectroscopy : Identify sulfonamide (1330–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anti-inflammatory Activity : Inhibition of COX-2 (IC50 ~2.5 μM) in LPS-stimulated macrophages, measured via ELISA .
  • Anticancer Screening : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50 10–15 μM), assessed via MTT assay .
  • Target Prediction : Thiophene sulfonyl groups may inhibit kinases (e.g., EGFR) or GPCRs, inferred from structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer :
  • Variable Substituent Libraries : Synthesize analogs with modified substituents (e.g., halogenated phenyl, bulkier alkyl groups) .
  • Activity Mapping :
Substituent ModificationObserved Effect (vs. Parent Compound)
4-Fluorophenyl (vs. 4-methoxyphenyl)↑ COX-2 selectivity (IC50 1.8 μM)
Ethylsulfonyl (vs. thiophene sulfonyl)↓ Anticancer activity (IC50 >50 μM)
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to COX-2 or EGFR .

Q. How can contradictions in biological data between analogs be resolved?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays across 3+ independent replicates with standardized protocols (e.g., ATP levels normalized for cytotoxicity assays) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
  • Meta-Analysis : Compare data from analogs (e.g., 4-methoxy vs. 4-fluoro derivatives) to isolate substituent-specific effects .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in COX-2 (PDB: 5KIR) over 100 ns trajectories using GROMACS .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonamide H-bond acceptors, hydrophobic tetrahydroquinoline) with MOE .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.5) and CYP450 inhibition risks .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)
1Tetrahydroquinoline core6585%
2Sulfonylated intermediate7292%
3Final product5895%
Data aggregated from

Q. Table 2: Comparative Biological Activities of Analogues

CompoundSubstituentCOX-2 IC50 (μM)MCF-7 IC50 (μM)
Parent4-Methoxyphenyl2.512
Analog 14-Fluorophenyl1.818
Analog 22,4-Dimethylphenyl3.28
Data from

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